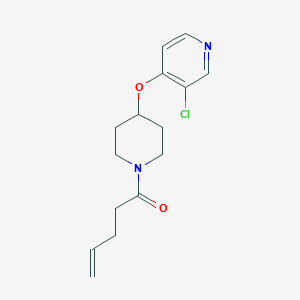

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one involves Michael addition reactions, as seen in the synthesis of a similar compound, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one . This process typically includes the addition of secondary amines to α, β-unsaturated carbonyl compounds. Another related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was synthesized through a reaction involving 1-(4-methylbenzyl)piperidin-4-one oxime and 2-chloro-5-chloromethylpyridine . These methods indicate that the synthesis of such compounds often requires multiple steps and precise control of reaction conditions.

Molecular Structure Analysis

X-ray crystallography has been used to determine the crystal structures of related compounds, providing insights into their molecular geometries . For instance, the crystal structure of a similar compound showed that the piperidine ring can exhibit a chair conformation, and the dihedral angles between different rings in the molecules can vary significantly . Density functional theory (DFT) calculations, including conformational analysis, have been employed to study the molecular geometry and confirm the experimental findings .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be explored through local reactivity descriptors, which help to identify chemically reactive sites within the molecule . Additionally, the presence of various functional groups in these molecules suggests that they could participate in a range of chemical reactions, such as hydrogen bonding, as observed in the adduct formation between (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and (4-chlorophenyl)(piperidin-1-yl)methanone .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be investigated using spectroscopic methods and quantum chemical studies. For example, calculated NMR chemical shift values and vibrational wavenumbers have been shown to agree well with experimental data . The crystallographic analysis provides additional information on the physical properties, such as the crystal system, space group, and unit cell parameters . Theoretical calculations have also been used to predict thermodynamic properties .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques : Research on compounds with similar structures involves novel synthesis techniques. For instance, the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime showcases a method where the compound was synthesized through a reaction involving oxime and chloromethylpyridine, characterized using various spectroscopic techniques (Xue Si-jia, 2011).

Crystal Structure Analysis : The structural analysis of compounds is crucial for understanding their chemical properties. For example, the crystal structure of hydrogen bonds in complexes of substituted pyridine N-oxides was investigated, providing insight into the molecular interactions and arrangement (Z. Dega-Szafran et al., 1997).

Biological Activity and Applications

Bioactivity : Compounds with structural similarities show a range of biological activities. The study of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime revealed inhibitory activities toward fungi, indicating potential as a fungicide (Xue Si-jia, 2011).

Anticancer Potential : The discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles, including compounds with chloropyridinyl groups, highlighted their role as apoptosis inducers and potential anticancer agents, revealing a significant pathway for therapeutic application (Han-Zhong Zhang et al., 2005).

properties

IUPAC Name |

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O2/c1-2-3-4-15(19)18-9-6-12(7-10-18)20-14-5-8-17-11-13(14)16/h2,5,8,11-12H,1,3-4,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUDWPHFHKENDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-bromophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2545347.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(tert-butylamino)carbonyl]amino}propanoate](/img/structure/B2545348.png)

![3-methyl-6-(4-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2545349.png)

![(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2545352.png)

![1-(benzo[d]thiazol-2-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)azetidine-3-carboxamide](/img/structure/B2545354.png)

![(1R,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;pentahydrate;hydrochloride](/img/no-structure.png)

![N-[1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2545366.png)